1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Analyse Chemischer Reaktionen
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to target proteins and enzymes. This interaction can modulate biological activities such as enzyme inhibition or receptor activation . The exact pathways involved depend on the specific biological context and the compound’s structural analogs .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also feature a five-membered nitrogen-containing ring and exhibit diverse biological activities, including antimicrobial and anticancer effects.
Proline derivatives: Proline and its derivatives are well-known for their role in protein synthesis and enzyme interactions.
Pyrrolizines: These compounds have a bicyclic structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C13H15NO3 |
---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-benzoyl-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)7-8-14(9-13)11(15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
FYJCPMMTUPYTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.